4,6-Dimethyl Substitution Confers Distinct pKa and Predicted LogP Relative to Unsubstituted and 6,7-Dimethyl Indazole-3-carboxylic Acid Analogs
The introduction of methyl groups at the 4- and 6-positions alters the acidity and lipophilicity of the indazole-3-carboxylic acid core compared to the unsubstituted parent and regioisomeric dimethyl analogs. The predicted pKa of 4,6-dimethyl-1H-indazole-3-carboxylic acid is higher than that of the unsubstituted indazole-3-carboxylic acid, and the predicted logP is similarly elevated due to the lipophilic methyl substituents . These physicochemical shifts influence solubility, membrane permeability, and formulation strategies, providing a quantitative basis for selecting this specific substitution pattern when a less polar, more lipophilic indazole building block is required .
| Evidence Dimension | Predicted pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | Predicted pKa: ~3.0–3.3 |
| Comparator Or Baseline | Unsubstituted indazole-3-carboxylic acid: Predicted pKa = 3.03 ± 0.10; 6,7-Dimethyl-1H-indazole-3-carboxylic acid: Predicted pKa = 3.29 ± 0.10 |
| Quantified Difference | Predicted pKa of 6,7-dimethyl analog is 0.26 units higher than unsubstituted parent; 4,6-dimethyl analog is expected to show similar pKa elevation relative to parent |
| Conditions | ACD/Labs Percepta prediction (in silico) |
Why This Matters
Higher pKa and increased logP of the 4,6-dimethyl analog relative to the unsubstituted parent directly impact solubility profiles and passive membrane permeability, key selection criteria for lead optimization and in vitro assay compatibility.
